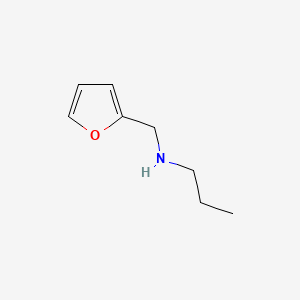

N-(furan-2-ylmethyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPWAQZJYMWSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275612 | |

| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39191-12-3 | |

| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(furan-2-ylmethyl)propan-1-amine from furfural, a key platform chemical derived from renewable biomass. The primary synthesis route is a one-pot reductive amination, a robust and atom-economical method for forming C-N bonds. This document details the underlying reaction mechanism, presents a comparative analysis of catalytic systems, and provides a comprehensive experimental protocol.

Introduction

This compound is a valuable amine with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis from furfural, a bio-based feedstock, aligns with the principles of green and sustainable chemistry. The most direct and efficient method for this transformation is the reductive amination of furfural with propan-1-amine. This process involves the initial formation of an imine intermediate, which is subsequently hydrogenated to the desired secondary amine. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield, minimizing side reactions such as the hydrogenation of the furan ring or the formation of tertiary amines.

Reaction Pathway and Mechanism

The synthesis of this compound from furfural proceeds via a two-step, one-pot reductive amination process. The generally accepted mechanism is as follows:

-

Imine Formation: Furfural reacts with propan-1-amine in a condensation reaction to form an N-propylfurfuryl imine (a Schiff base) and water. This step is typically fast and reversible.

-

Imine Hydrogenation: The C=N double bond of the imine intermediate is then catalytically hydrogenated to yield the final product, this compound. This step is usually the rate-determining step of the overall process.

Side reactions can occur, including the hydrogenation of the aldehyde group of furfural to furfuryl alcohol or the hydrogenation of the furan ring. The selectivity towards the desired secondary amine is highly dependent on the catalyst's ability to preferentially facilitate the hydrogenation of the imine intermediate.

Figure 1: Reaction pathway for the synthesis of this compound.

Catalytic Systems and Quantitative Data

A variety of heterogeneous catalysts have been investigated for the reductive amination of furanic aldehydes. While specific data for the reaction of furfural with propylamine is limited, the following tables summarize representative data for similar reactions, providing a basis for catalyst selection and process optimization. Nickel-based catalysts are often favored due to their high activity and lower cost compared to precious metals.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Furanic Aldehydes

| Catalyst | Substrate | Amine | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Yield (%) | Reference |

| Raney Ni | Furfural | Ammonia | 130 | 2.0 | 1,4-dioxane | 96.3 | [1][2] |

| Ni₆AlOₓ | 5-Hydroxymethylfurfural | n-Butylamine | 100 | 0.3 | Water | >80 | [3] |

| Ni₆AlOₓ | 5-Hydroxymethylfurfural | Benzylamine | 100 | 0.3 | Water | 76 | [3] |

| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | 80 | 2.0 | Water | ~92 | [4] |

| CuAlOₓ | Furfural | Various Primary Amines | RT (Imine Formation), then hydrogenation | Flow | Methanol | Good to Excellent | [5] |

Table 2: Influence of Reaction Parameters on Furfural Reductive Amination

| Parameter | Range | Effect on Yield/Selectivity | General Trend |

| Temperature | 80 - 150 °C | Increases reaction rate but may decrease selectivity at very high temperatures due to side reactions. | An optimal temperature exists for maximizing yield. |

| H₂ Pressure | 1 - 5 MPa | Higher pressure generally favors hydrogenation and increases the reaction rate. | A sufficiently high pressure is needed for efficient imine reduction. |

| Catalyst Loading | 1 - 10 wt% | Higher loading increases the reaction rate but may lead to increased costs. | An optimal loading balances activity and cost. |

| Solvent | Alcohols, Ethers, Water | Solvent polarity can influence the reaction rate and selectivity. | Protic solvents like methanol can facilitate imine formation. |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on typical procedures for the reductive amination of furfural.[1][5]

Materials:

-

Furfural (freshly distilled)

-

Propan-1-amine

-

Methanol (or other suitable solvent)

-

Heterogeneous catalyst (e.g., Raney Ni, 50% slurry in water)

-

Hydrogen (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

-

Catalyst Preparation (if using Raney Ni): The Raney Ni slurry is washed several times with the reaction solvent (e.g., methanol) to remove the water.

-

Reactor Setup: The autoclave is thoroughly cleaned and dried.

-

Charging the Reactor: The reactor is charged with the solvent (e.g., 100 mL methanol), furfural (e.g., 0.1 mol), propan-1-amine (e.g., 0.12 mol), and the prepared catalyst (e.g., 5 wt% relative to furfural).

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

-

Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa) and heated to the reaction temperature (e.g., 120 °C) with vigorous stirring. The reaction is allowed to proceed for a set time (e.g., 3-6 hours).

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

-

Product Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.

Safety Precautions:

-

Furfural and propan-1-amine are flammable and toxic. Handle in a well-ventilated fume hood.

-

Hydrogen is highly flammable and explosive. All operations involving hydrogen should be conducted with appropriate safety measures and in a properly equipped facility.

-

High-pressure reactions should only be performed by trained personnel using certified equipment.

-

Raney Ni is pyrophoric when dry and should be handled as a slurry.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from furfural via catalytic reductive amination is a promising and sustainable route to this valuable chemical intermediate. The selection of an appropriate catalyst, such as a non-precious metal-based system like Raney Ni, and the optimization of reaction parameters are key to achieving high yields and selectivity. This guide provides a comprehensive framework for researchers and professionals in the field to develop and implement efficient and scalable processes for the production of furan-based amines. Further research may focus on the development of novel, highly selective, and reusable catalysts to enhance the economic and environmental viability of this important transformation.

References

- 1. sandermanpub.net [sandermanpub.net]

- 2. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]

- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring, a functional group of significant interest in medicinal chemistry and material science. The furan moiety is a common scaffold in a variety of biologically active compounds. Understanding the physicochemical properties of this compound is crucial for its potential applications, including drug design, synthesis optimization, and formulation development. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental data and standardized protocols.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

Summary of Quantitative Data

The known quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, others, such as pKa and logP, are estimated based on the properties of analogous structures, as specific experimental values for this compound are not widely published.

| Property | Value | Notes |

| Molecular Weight | 139.19 g/mol | --- |

| Boiling Point | 179.2°C at 760 mmHg | Experimental |

| Flash Point | 62.2°C | Experimental |

| Refractive Index | 1.469 | Experimental |

| pKa of Conjugate Acid | ~10.5 - 11.0 | Estimated |

| logP (Octanol-Water Partition Coefficient) | ~1.4 - 1.9 | Estimated |

| Water Solubility | Moderately Soluble | Estimated |

| Rotatable Bond Count | 4 | --- |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of a secondary amine like this compound.

Determination of Boiling Point

The boiling point is a critical physical constant for a liquid compound.

-

Methodology: A common and accurate method involves distillation. A small quantity of the purified liquid is placed in a distillation flask with boiling chips. The flask is heated, and the temperature is monitored with a thermometer placed in the vapor path. The temperature at which the liquid actively boils and the vapor condenses and is collected, known as the distillation head temperature, is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the basicity of the amine, can be determined by potentiometric titration.

-

Methodology:

-

A known concentration of the amine is dissolved in deionized water.

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

A pH meter is used to monitor the pH of the solution as the acid is added incrementally.

-

The titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

-

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and a reliable technique for measuring the octanol-water partition coefficient.

-

Methodology:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of the amine is dissolved in one of the phases.

-

The two phases are mixed in a flask and shaken for a period to allow for equilibrium to be reached.

-

The phases are then separated.

-

The concentration of the amine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound. The compiled data and experimental protocols offer a foundational understanding for researchers and professionals engaged in drug discovery and development. While some properties are based on estimations, they provide valuable insights for initial assessments. Further experimental validation of the estimated properties is recommended for more precise applications. The furan-containing amine scaffold continues to be a promising area for chemical and biological exploration.

References

In-depth Technical Guide: N-(furan-2-ylmethyl)propan-1-amine (CAS 39191-12-3)

Core Compound Information

N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring connected via a methylene bridge to a propylamino group.[1][2]

| Property | Value | Source |

| CAS Number | 39191-12-3 | [1] |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.198 g/mol | [1] |

| Synonyms | (2-furylmethyl)propylamine, N-propyl-N-furfurylamine |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a common and established method for the synthesis of N-substituted furfurylamines is through the reductive amination of furfural .

This process generally involves two key steps:

-

Imine Formation: Furfural is reacted with a primary amine (in this case, propan-1-amine) to form an imine intermediate. This reaction is typically acid-catalyzed.

-

Reduction: The resulting imine is then reduced to the corresponding secondary amine. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.

A generalized experimental workflow for this synthesis is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological and Pharmacological Significance

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the furan scaffold is a common motif in a wide range of biologically active molecules. This suggests that the title compound could be a candidate for various biological screenings.

General Activities of Furan-Containing Compounds

Furan derivatives have been reported to exhibit a broad spectrum of biological activities, including:

-

Antibacterial and Antifungal Properties: The furan nucleus is a key component of several antimicrobial agents.

-

Anti-inflammatory Effects: Certain furan-containing compounds have demonstrated anti-inflammatory potential.

-

Anticancer Activity: Various synthetic furan derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Structure-Activity Relationship (SAR) Considerations

The biological activity of furan derivatives is often influenced by the nature and position of substituents on the furan ring. For this compound, the N-propyl group would be a key determinant of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn would influence its interaction with biological targets.

The logical relationship for investigating the potential of this compound is outlined in the diagram below.

Caption: Logical workflow for the investigation of biological activity.

Physicochemical and Safety Data

The available data for this compound is primarily from supplier safety data sheets (SDS).

| Property | Value | Source |

| Hazard Statements | Not classified as hazardous according to GHS. | [1] |

| Recommended Use | For industrial use only. | [1] |

| First Aid Measures | Standard measures for chemical exposure (eye wash, skin wash, fresh air). | [1] |

| Fire-fighting Measures | Use dry chemical, CO₂, water spray, or alcohol-resistant foam. | [1] |

| Handling and Storage | Handle in a well-ventilated area. Store in a cool, dry place away from incompatible materials. | [1] |

Conclusion and Future Directions

This compound is a chemical compound for which there is a significant lack of in-depth scientific research and characterization in the public domain. While its synthesis can be inferred from established chemical principles, its biological activity and potential applications remain unexplored.

For researchers, scientists, and drug development professionals, this compound represents a largely untapped area of investigation. Future work should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, IR, Mass Spectrometry).

-

Broad Biological Screening: Evaluation of the compound's activity in a wide range of in vitro assays to identify potential therapeutic areas.

-

In Silico Modeling: Computational studies to predict potential biological targets and guide experimental work.

The furan moiety continues to be a valuable scaffold in medicinal chemistry, and systematic investigation of less-studied derivatives such as this compound may yet yield novel and valuable discoveries.

References

Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound N-(furan-2-ylmethyl)propan-1-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on the known spectroscopic characteristics of its core structural components: furfurylamine and propan-1-amine. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing anticipated spectral data, detailed experimental protocols for its acquisition, and a logical workflow for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 | Singlet | 1H | H-5 (furan) |

| ~6.3 | Doublet of doublets | 1H | H-3 (furan) |

| ~6.2 | Multiplet | 1H | H-4 (furan) |

| ~3.7 | Singlet | 2H | -CH₂- (furan-CH₂) |

| ~2.6 | Triplet | 2H | -CH₂- (N-CH₂) |

| ~1.8 (variable) | Broad Singlet | 1H | -NH- |

| ~1.5 | Sextet | 2H | -CH₂- (propyl) |

| ~0.9 | Triplet | 3H | -CH₃ (propyl) |

Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~157 | Quaternary | C-2 (furan) |

| ~141 | CH | C-5 (furan) |

| ~110 | CH | C-3 (furan) |

| ~105 | CH | C-4 (furan) |

| ~45 | CH₂ | -CH₂- (furan-CH₂) |

| ~43 | CH₂ | -CH₂- (N-CH₂) |

| ~23 | CH₂ | -CH₂- (propyl) |

| ~12 | CH₃ | -CH₃ (propyl) |

Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine |

| 3115 | Weak | C-H Stretch | Furan Ring |

| 2850 - 2960 | Medium-Strong | C-H Stretch | Alkyl Chain |

| ~1600, ~1504 | Medium | C=C Stretch | Furan Ring |

| 1000 - 1300 | Strong | C-N Stretch | Amine |

| ~730 | Strong | =C-H Bend | Furan Ring |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 139 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | High | [M - C₃H₇]⁺ |

| 81 | High | [C₅H₅O]⁺ (Furfuryl cation) |

| 58 | High | [C₃H₈N]⁺ |

| 30 | High | [CH₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Reference the spectrum to the solvent peaks.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a vacuum chamber.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(furan-2-ylmethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring connected to a propyl amine chain via a methylene bridge. Understanding its three-dimensional structure and conformational preferences is crucial for applications in medicinal chemistry and materials science, as these factors govern its interactions with biological targets and its physicochemical properties. This technical guide provides a detailed overview of the molecular structure of this compound, and, in the absence of direct experimental data for this specific molecule, extrapolates its conformational behavior based on established studies of the structurally similar compound, furfurylamine. Methodologies for its synthesis and characterization are also presented.

Molecular Structure

This compound consists of three key structural components: a five-membered aromatic furan ring, a methylene linker (-CH2-), and a propan-1-amine chain (-NH-CH2CH2CH3). The systematic IUPAC name for this compound is this compound.

Key Structural Features:

-

Furan Ring: A planar, aromatic heterocycle containing one oxygen atom. Its aromaticity influences the electronic properties of the molecule.

-

Methylene Bridge: Connects the furan ring at the C2 position to the nitrogen atom of the amine.

-

Propylamine Group: A flexible three-carbon alkyl chain attached to the nitrogen atom, which can adopt various conformations.

The overall molecular formula is C8H13NO, with a molecular weight of approximately 139.19 g/mol .[1][2] The molecule possesses four rotatable bonds, which contribute to its conformational flexibility.[1]

Conformational Analysis

The primary determinant of the conformation of the furfuryl moiety is the torsion angle around the C(ring)-C(methylene) bond. Studies on furfurylamine, utilizing gas-phase electron diffraction and computational methods, have revealed the presence of two main conformers: gauche and syn.[3]

-

Gauche Conformer: In this arrangement, the C-N bond is gauche with respect to the C-O bond of the furan ring.

-

Syn Conformer: Here, the C-N bond is syn-periplanar to the C=C double bond of the furan ring.

It is reasonable to assume that the propan-1-amine chain in this compound will not significantly alter these fundamental preferences of the furfuryl group. The conformational flexibility of the propyl chain itself will add further complexity to the overall conformational landscape.

The diagram below illustrates the key dihedral angle that defines the gauche and syn conformations.

Figure 1: Key dihedral angle in this compound.

Quantitative Conformational Data (from Furfurylamine Model)

The following table summarizes the conformational data for furfurylamine as determined by computational studies, which serves as a model for this compound.[3]

| Conformer | Dihedral Angle (φ) CCCN | Population at 298 K (Gas Phase) | Relative Free Energy (ΔG) |

| Gauche | ~114° | 75.7% | Lower |

| Syn | ~0° | 24.3% | Higher |

Experimental Protocols

Synthesis via Reductive Amination

A standard and effective method for the synthesis of this compound is the reductive amination of furfural with propan-1-amine.

Materials:

-

Furfural

-

Propan-1-amine

-

Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB))

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Glacial acetic acid (if using STAB)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve furfural in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add propan-1-amine to the solution (typically in a 1.0 to 1.2 molar equivalent).

-

If using STAB, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent in portions to control the reaction rate and temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The workflow for this synthesis is depicted below.

Figure 2: Synthetic workflow for this compound.

Proposed Conformational Analysis

To definitively determine the conformational preferences of this compound, a combination of experimental and computational techniques would be required.

Experimental Methods:

-

Microwave Spectroscopy: In the gas phase, this technique can provide highly accurate rotational constants for different conformers, allowing for precise structural determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, variable-temperature NMR experiments can provide insights into the dynamic exchange between conformers and potentially allow for the determination of their relative populations and the energy barriers to interconversion. Nuclear Overhauser effect (NOE) experiments can also provide information about through-space proximities of atoms, which is conformation-dependent.

Computational Methods:

-

Ab initio and Density Functional Theory (DFT) Calculations: High-level quantum chemical calculations (e.g., using methods like B3LYP or M06-2X with appropriate basis sets like 6-311++G(d,p)) can be used to perform a potential energy surface scan by systematically rotating the key dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and the transition states connecting them. The relative energies of the conformers can then be calculated to predict their populations at a given temperature.

The logical workflow for a comprehensive conformational analysis is outlined below.

Figure 3: Workflow for conformational analysis.

Conclusion

While direct experimental data on the conformation of this compound is currently lacking, a robust model based on the well-studied furfurylamine suggests a preference for a gauche conformation of the furfuryl group. The inherent flexibility of the propyl amine chain will introduce additional accessible conformations. This guide provides a foundational understanding of its molecular structure and a clear pathway for its synthesis and detailed conformational analysis, leveraging both experimental and computational methodologies. Such studies are essential for elucidating the structure-activity relationships of this and related compounds in various scientific and industrial applications.

References

The Biological Versatility of Furan-Containing Secondary Amines: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the biological activities of furan-containing secondary amines, a class of heterocyclic compounds demonstrating significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their diverse pharmacological effects, underlying mechanisms of action, and detailed experimental methodologies.

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its incorporation into molecules, particularly those featuring a secondary amine group, has yielded compounds with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. This guide summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes associated signaling pathways and experimental workflows to facilitate further research in this promising area.

Biological Activities and Quantitative Data

Furan-containing secondary amines have been investigated for a variety of biological activities. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Furan-Containing Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 4.06 | [1] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [1] |

| Compound 4d | HepG2 (Liver) | ~6.66 (calculated from 33.29% viability at 20 µg/mL) | [2] |

| Compound 4a | HepG2 (Liver) | ~7.00 (calculated from 35.01% viability at 20 µg/mL) | [2] |

| Compound 3a | HCT-116 (Colon) | 1.3 | [3] |

| Compound 3d | HCT-116 (Colon) | 1.6 | [3] |

Note: The IC50 values for compounds 4d and 4a were estimated from the provided cell viability percentages and concentrations, assuming a molecular weight of approximately 300 g/mol for calculation purposes.

Table 2: Enzyme Inhibitory Activity of Furan-Containing Compounds

| Compound ID | Enzyme | Kᵢ (mM) | Reference |

| Compound 3 | Acetylcholinesterase (AChE) | 0.10 | [4] |

| Compound 3 | Butyrylcholinesterase (BChE) | 0.07 | [4] |

| Compound 1 | Urease | 0.10 | [4] |

Table 3: Antimicrobial Activity of Furan-Containing Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | E. coli | ~4.1 (calculated from 10 µM) | [5] |

| Compound 9 | S. aureus | ~4.1 (calculated from 10 µM) | [5] |

| Compound 10 | E. coli | ~4.4 (calculated from 10 µM) | [5] |

| Compound 10 | S. aureus | ~4.4 (calculated from 10 µM) | [5] |

Note: MIC values for compounds 9 and 10 were estimated from the provided molar concentrations, assuming molecular weights of approximately 410 g/mol and 440 g/mol respectively.

Key Signaling Pathways

The biological effects of furan-containing secondary amines are often mediated through their interaction with specific cellular signaling pathways. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

The MAPK signaling cascade is crucial in regulating cell proliferation, differentiation, and apoptosis. Certain furan derivatives have been shown to modulate this pathway, impacting cellular responses to external stimuli.[6]

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrti.org [ijrti.org]

- 3. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 4. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. mdpi.com [mdpi.com]

Potential Pharmacological Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and analyzes publicly available data on compounds structurally related to N-(furan-2-ylmethyl)propan-1-amine to project a potential pharmacological profile. No direct experimental data for this compound was found in the public domain at the time of this writing. The information presented herein is for research and informational purposes only and should be validated by in vitro and in vivo studies.

Executive Summary

This compound is a secondary amine containing a furan moiety. The furan nucleus is a common scaffold in many biologically active compounds, conferring a wide range of pharmacological properties.[1][2][3] This technical guide provides a potential pharmacological profile of this compound based on the known activities of structurally similar molecules and in silico predictions. The primary aim is to offer a foundational resource for researchers interested in the further investigation and development of this compound. Based on the analysis of related compounds, this compound may exhibit activities related to the central nervous system (CNS), and potentially possess antimicrobial or enzyme inhibitory properties. This guide outlines a proposed synthesis, predicted physicochemical and pharmacokinetic properties, potential pharmacological targets, and detailed experimental protocols for the validation of these hypotheses.

Chemical Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through reductive amination of furfural with propan-1-amine. This is a common and efficient method for the preparation of secondary amines.[4]

Synthesis Protocol: Reductive Amination

Materials:

-

Furfural

-

Propan-1-amine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of furfural (1.0 eq) in 1,2-dichloroethane, add propan-1-amine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to form the corresponding imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Predicted Physicochemical Properties

Quantitative predictions of the physicochemical properties of this compound are summarized in the table below. These values were obtained using publicly available in silico tools.

| Property | Predicted Value | Reference Tool |

| Molecular Formula | C₈H₁₃NO | - |

| Molecular Weight | 139.19 g/mol | - |

| logP | 1.75 | SwissADME |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

| Hydrogen Bond Acceptors | 2 | SwissADME |

| Water Solubility | Soluble | SwissADME |

| Lipinski's Rule of Five | No violations | SwissADME |

Potential Pharmacological Activities

The pharmacological profile of this compound is inferred from the activities of structurally related compounds containing the N-(furan-2-ylmethyl)amine core.

Central Nervous System (CNS) Activity

A structurally similar compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a potential cognitive enhancer and a reversible inhibitor of monoamine oxidase B (MAO-B). This suggests that this compound could also interact with CNS targets.

Potential Targets:

-

Monoamine Oxidases (MAO-A and MAO-B)

-

Other neurotransmitter receptors or transporters

Antimicrobial Activity

Derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have demonstrated antibacterial and antimycobacterial activities.[2] The furan ring is a known pharmacophore in various antimicrobial agents.[1][3]

Potential Targets:

-

Bacterial cell wall synthesis enzymes

-

Bacterial DNA gyrase

-

Other essential bacterial enzymes

Enzyme Inhibition

Various furan derivatives have been shown to inhibit a range of enzymes. For example, N-(furan-2-ylmethyl)thiophene-2-carboxamide has been investigated for its inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5]

Potential Targets:

-

Cholinesterases (AChE, BChE)

-

Urease

-

Other metabolic or signaling enzymes

Predicted Pharmacokinetics (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides a preliminary assessment of the drug-like properties of this compound.[6][7]

| ADMET Property | Predicted Outcome | Reference Tool |

| Absorption | ||

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| Distribution | ||

| Volume of Distribution (VDss) | - | - |

| Metabolism | ||

| CYP1A2 inhibitor | No | SwissADME |

| CYP2C19 inhibitor | No | SwissADME |

| CYP2C9 inhibitor | Yes | SwissADME |

| CYP2D6 inhibitor | Yes | SwissADME |

| CYP3A4 inhibitor | No | SwissADME |

| Excretion | ||

| - | - | - |

| Toxicity | ||

| AMES Toxicity | No | - |

| Hepatotoxicity | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential pharmacological profile of this compound.

MAO-B Inhibition Assay

Objective: To determine the inhibitory potential of this compound against human monoamine oxidase B.

Materials:

-

Recombinant human MAO-B

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compound (this compound)

-

Positive control (e.g., Selegiline)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add 50 µL of recombinant human MAO-B solution to each well.

-

Add 25 µL of the test compound or control solution to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of kynuramine substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound)

-

Positive control (e.g., Ciprofloxacin)

-

96-well clear microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the diluted compounds.

-

Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

Visualizations

Proposed Synthesis Workflow

Caption: Reductive amination synthesis of this compound.

Potential MAO-B Inhibition Signaling Pathway

Caption: Potential inhibition of MAO-B by this compound.

ADMET Prediction Workflow

Caption: Workflow for in silico prediction of ADMET properties.

Conclusion

This technical guide provides a comprehensive overview of the potential pharmacological profile of this compound. By synthesizing information from structurally related compounds and employing in silico predictive models, we have outlined potential activities in the central nervous system, as well as antimicrobial and enzyme inhibitory effects. The provided synthesis route and detailed experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into this compound is warranted to fully elucidate its pharmacological properties and therapeutic potential.

References

- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempoint.com [chempoint.com]

- 4. Furfurylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. audreyli.com [audreyli.com]

"N-(furan-2-ylmethyl)propan-1-amine" solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of N-(furan-2-ylmethyl)propan-1-amine for Researchers and Drug Development Professionals

Introduction

This compound is a secondary amine featuring a furan ring, a structural motif of interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The furan ring can act as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties such as metabolic stability and bioavailability.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its development as a potential therapeutic agent, influencing its formulation, storage, and in vivo performance.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its constituent functional groups—the furan ring and the secondary amine. Furthermore, this document outlines detailed experimental protocols for the systematic evaluation of its solubility and stability, aligning with established pharmaceutical industry guidelines.

Predicted Physicochemical Properties and Solubility

While specific experimental data for this compound is not extensively available in public literature, its solubility profile can be inferred from its structural components: furfurylamine and n-propylamine. Furfurylamine is reported to be miscible with water, while n-propylamine is also soluble.[4][5][6][7] The presence of the amine group, which is basic in nature, is expected to significantly influence its solubility in acidic aqueous solutions.[8][9] Like other amines, this compound will likely react with acids to form more soluble ammonium salts.[8][10]

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water | Likely soluble to some extent | Based on the water solubility of the parent compounds, furfurylamine and n-propylamine.[4][5][6][7] |

| Aqueous Acid (e.g., 5% HCl) | High | Amines are basic and will form water-soluble salts in acidic solutions.[8][9][10] |

| Aqueous Base (e.g., 5% NaOH) | Low | The compound is a base and is therefore not expected to be soluble in basic solutions.[11] |

| Organic Solvents (e.g., ethanol, ether, chloroform) | Likely soluble | Based on the reported solubility of furfurylamine in ethanol, ether, and slightly in chloroform.[5][12] |

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of this compound is crucial. The following protocol outlines a qualitative and semi-quantitative method.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol, Methanol, Dichloromethane, Ethyl acetate

-

pH paper

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the compound dissolves, add another 1 mL of the solvent and observe again.

-

If the compound is water-soluble, test the pH of the solution using pH paper. An alkaline pH would be indicative of the amine's basicity.[10]

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Workflow for Qualitative Solubility Determination

Caption: Workflow for qualitative solubility assessment.

Stability Profile and Considerations

The stability of this compound is influenced by both the furan ring and the secondary amine functional group.

-

Furan Ring Stability: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization.[13] However, the presence of substituents can influence this stability. The furan ring can also undergo oxidation.[13]

-

Amine Stability: Amines can be susceptible to oxidation, and their salts may have different stability profiles compared to the free base.

For pharmaceutical development, stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16]

Table 2: Potential Stability Issues and Recommended Testing Conditions

| Condition | Potential Degradation Pathway | Recommended Testing |

| pH | Acid-catalyzed furan ring opening and polymerization.[13] | Stability testing in a range of pH buffers (e.g., pH 2, 7, 9) at controlled temperatures. |

| Temperature | General acceleration of degradation reactions. | Accelerated stability studies (e.g., 40°C/75% RH) and long-term studies at intended storage conditions (e.g., 25°C/60% RH).[14][17] |

| Light | Photodegradation. | Photostability studies as per ICH Q1B guidelines. |

| Oxidation | Oxidation of the furan ring or the amine. | Testing in the presence of oxidizing agents or with exposure to air. |

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life and appropriate storage conditions.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

Materials:

-

This compound

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Photostability chamber

-

Temperature-controlled ovens

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions:

-

Acidic: Add HCl and heat (e.g., at 60°C).

-

Basic: Add NaOH and heat (e.g., at 60°C).

-

Oxidative: Add H₂O₂ and keep at room temperature.

-

Thermal: Heat the solid compound and a solution of the compound.

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Conclusion

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furfurylamine | 617-89-0 [chemicalbook.com]

- 6. Propylamine - Wikipedia [en.wikipedia.org]

- 7. N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 8. chemhaven.org [chemhaven.org]

- 9. byjus.com [byjus.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. www3.paho.org [www3.paho.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to Quantum Chemical Calculations for N-(furan-2-ylmethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to performing quantum chemical calculations on N-(furan-2-ylmethyl)propan-1-amine. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development. This guide outlines the theoretical background, computational methodologies, and expected data outputs for a thorough in silico analysis of the target molecule. While specific experimental data for this compound is not available in the public domain, this paper presents a robust framework for its computational investigation, complete with illustrative data tables and a standardized workflow diagram.

Introduction

This compound is a heterocyclic amine containing a furan ring and a propyl amine side chain. Furan derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Quantum chemical calculations provide a powerful, non-invasive method to elucidate the molecular structure, electronic properties, and reactivity of such molecules. These computational insights are invaluable for understanding reaction mechanisms, predicting spectroscopic properties, and guiding the design of novel therapeutic agents and functional materials.

This guide details the application of Density Functional Theory (DFT), a widely used and reliable computational method, to study this compound. DFT has been successfully employed to investigate various furan derivatives, providing accurate predictions of their molecular properties.[1][2][3][4]

Computational Methodology (Proposed Experimental Protocol)

The following protocol outlines a standard and effective approach for the quantum chemical analysis of this compound using DFT.

2.1. Software

All calculations can be performed using a licensed version of the Gaussian 16 suite of programs. Visualization and analysis of the results can be carried out with GaussView 6.

2.2. Molecular Structure and Optimization

The initial 3D structure of this compound is to be built using the GaussView 6 graphical interface. A full geometry optimization will then be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization process is considered complete when the forces on each atom are below 0.00045 Ha/Bohr and the displacement for the next step is below 0.0018 Bohr.

2.3. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

2.4. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule will be investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to the ability to donate an electron and the LUMO energy relating to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated as follows:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the electronic chemical potential (μ = -χ).

Illustrative Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical and for illustrative purposes only.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C1-O1 | 1.37 | |

| C4-O1 | 1.36 | |

| C1-C2 | 1.35 | |

| C2-C3 | 1.44 | |

| C3-C4 | 1.36 | |

| C1-C5 | 1.50 | |

| C5-N1 | 1.47 | |

| N1-C6 | 1.48 | |

| C6-C7 | 1.54 | |

| C7-C8 | 1.54 | |

| Bond Angles (°) | ||

| C4-O1-C1 | 106.5 | |

| O1-C1-C2 | 110.8 | |

| C1-C2-C3 | 106.8 | |

| C2-C3-C4 | 106.8 | |

| O1-C4-C3 | 109.1 | |

| C1-C5-N1 | 112.5 | |

| C5-N1-C6 | 114.2 | |

| N1-C6-C7 | 111.8 | |

| C6-C7-C8 | 113.1 | |

| Dihedral Angles (°) | ||

| C4-O1-C1-C5 | 179.8 | |

| O1-C1-C5-N1 | -121.3 | |

| C1-C5-N1-C6 | 175.4 | |

| C5-N1-C6-C7 | -178.9 | |

| N1-C6-C7-C8 | 65.2 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| 1 | 3450 | 55.3 | N-H Stretch |

| 2 | 3140 | 25.1 | C-H Stretch (Furan) |

| 3 | 2960 | 45.8 | C-H Stretch (Aliphatic) |

| 4 | 1580 | 30.2 | C=C Stretch (Furan) |

| 5 | 1450 | 20.7 | CH₂ Scissoring |

| 6 | 1380 | 15.4 | C-N Stretch |

| 7 | 1070 | 65.9 | C-O-C Stretch (Furan) |

Table 3: Electronic Properties and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.70 |

| Chemical Softness (S) | 0.185 |

| Electrophilicity Index (ω) | 2.33 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

Conclusion

This technical guide provides a comprehensive and standardized protocol for the quantum chemical investigation of this compound. By following the outlined DFT-based methodology, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The resulting data, presented in a structured format as illustrated, can significantly contribute to the understanding of its chemical behavior and potential applications in drug design and materials science. The provided workflow diagram serves as a clear visual guide for the computational process, ensuring a systematic and valid theoretical study.

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Furfural with Propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reductive amination of furfural with propan-1-amine, a key reaction for the synthesis of N-propylfurfurylamine. This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The protocol is based on established methods for the reductive amination of furanic aldehydes.[1][2][3]

The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the condensation of furfural with propan-1-amine to form an intermediate imine. This is followed by the in-situ catalytic hydrogenation of the imine to yield the desired secondary amine, N-propylfurfurylamine.[1][4] This method avoids the isolation of the potentially unstable imine intermediate, often leading to higher yields and a more efficient process.[1]

Various catalytic systems have been employed for the reductive amination of furfural and related compounds, including those based on nickel, cobalt, ruthenium, rhodium, and palladium.[5][6][7][8] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and selectivity.[9][10] Non-precious metal catalysts, such as those based on nickel and copper, are gaining attention due to their lower cost and availability.[2][6]

Experimental Protocols

Materials and Equipment:

-

Furfural (freshly distilled)

-

Propan-1-amine

-

Methanol (anhydrous)

-

Catalyst (e.g., CuAlOₓ, Ni-based catalyst, or Pd/C)

-

Hydrogen gas (high purity)

-

Batch reactor or a continuous flow reactor system (e.g., H-Cube Pro)[1]

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Analytical equipment for product characterization (GC-MS, NMR)

Generalized Protocol for Two-Step, One-Pot Reductive Amination:

This protocol is a generalized procedure based on similar reductive aminations of furanic aldehydes.[1] Optimization of specific parameters may be required to achieve the highest yield for the reaction between furfural and propan-1-amine.

-

Condensation (Imine Formation):

-

In a suitable reaction vessel, dissolve furfural (1.0 eq) in anhydrous methanol to a concentration of approximately 0.05 M.

-

Add propan-1-amine (1.0 to 1.2 eq) to the solution.

-

Stir the mixture at room temperature (25 °C) for a period of 3 to 16 hours to allow for the formation of the intermediate imine. The reaction progress can be monitored by techniques such as TLC or GC.

-

-

Catalytic Hydrogenation (Amine Formation):

-

For a Batch Reactor:

-

Transfer the methanolic solution of the imine to a high-pressure autoclave containing the catalyst (e.g., 5 mol% of a heterogeneous catalyst).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.[6][9]

-

Maintain the reaction for a specified time (e.g., 2-6 hours) or until hydrogen uptake ceases.

-

-

For a Flow Reactor (e.g., H-Cube Pro): [1]

-

Pack a catalyst cartridge with the chosen catalyst (e.g., CuAlOₓ).[1]

-

In-situ reduce the catalyst according to the manufacturer's or literature procedure. For CuAlOₓ, this involves reduction with hydrogen to form metallic copper nanoparticles.[1]

-

Pump the methanolic solution of the imine through the heated catalyst cartridge at a defined flow rate.

-

Introduce hydrogen gas into the system at the desired pressure (e.g., 10 bar) and temperature (e.g., 100 °C).[1]

-

Collect the product solution as it elutes from the reactor.

-

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

Wash the catalyst with a small amount of methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to yield pure N-propylfurfurylamine.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive amination of furfural and related compounds with various amines and catalysts, providing a reference for process optimization.

Table 1: Reductive Amination of Furanic Aldehydes with Primary Amines

| Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |

| 5-Hydroxymethylfurfural | Aniline | CuAlOₓ | Methanol | 100 | 10 | - | 98 | [1] |

| 5-Hydroxymethylfurfural | Benzylamine | Ni₆AlOₓ | Water | 100 | 3 | 6 | 76 | [2] |

| 5-Hydroxymethylfurfural | Aniline | Ni₆AlOₓ | Water | 100 | 3 | 6 | 85 | [2] |

| Furfural | Ammonia | Rh/Al₂O₃ | Water | 80 | 20 | 2 | 92 (selectivity) | [4][9] |

| Furfural | Ammonia | Raney Ni | 1,4-Dioxane | 130 | 20 | 3 | 96.3 (selectivity) | [6] |

| Furfural | Ammonia | Ni₆AlOₓ | Water | 100 | 4 | 5 | 90 | [2] |

Table 2: Influence of Reaction Parameters on Furfural Reductive Amination with Ammonia

| Catalyst | Temp. (°C) | H₂ Pressure (MPa) | Substrate/Ammonia Ratio | Solvent | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Reference |

| Raney Ni | 130 | 2.0 | 1:2 | 1,4-Dioxane | 100 | 96.3 | [6] |

| Rh/Al₂O₃ | 80 | 2.0 | - | Water | - | ~92 | [4][9] |

| NiSi-T | 90 | - | 2.4 (NH₃/FAL) | - | - | 94.2 | [5] |

| Raney Co | 120 | 1.0 | - | Methanol | - | 98.9 | [7] |

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the reductive amination of furfural.

References

- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sandermanpub.net [sandermanpub.net]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Synthesis of N-(furan-2-ylmethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the catalytic synthesis of N-(furan-2-ylmethyl)propan-1-amine. The primary method described is the reductive amination of furfural with propan-1-amine, a robust and widely applicable method for the formation of C-N bonds.

Introduction

This compound is a secondary amine containing a furan moiety, a common structural motif in pharmaceuticals and agrochemicals. Its synthesis is of significant interest for the development of novel chemical entities. Catalytic reductive amination represents an efficient and atom-economical approach for the synthesis of such amines from readily available starting materials derived from biomass, such as furfural.[1][2] This method involves the reaction of a carbonyl compound (furfural) with an amine (propan-1-amine) to form an imine intermediate, which is subsequently reduced in situ to the desired amine. Various heterogeneous catalysts, including those based on nickel, cobalt, ruthenium, and palladium, have been shown to be effective for this transformation.[3][4][5]

Reaction Principle

The synthesis of this compound is achieved through a one-pot reductive amination reaction. The key steps involve:

-

Imine Formation: Furfural reacts with propan-1-amine to form the corresponding N-(furan-2-ylmethylene)propan-1-imine. This reaction is typically reversible and often catalyzed by mild acids.

-

Catalytic Hydrogenation: The formed imine is then hydrogenated in the presence of a heterogeneous catalyst and a hydrogen source (e.g., H₂ gas) to yield the final product, this compound.

Side reactions can include the hydrogenation of the furfural to furfuryl alcohol or the further reaction of the product to form tertiary amines.[6] The choice of catalyst and reaction conditions is crucial to maximize the yield and selectivity towards the desired secondary amine.[7]

Experimental Protocol: Reductive Amination of Furfural with Propan-1-amine

This protocol details a general procedure for the synthesis of this compound using a supported nickel catalyst.

Materials:

-

Furfural (freshly distilled)

-

Propan-1-amine

-

Supported Nickel Catalyst (e.g., Ni/SiO₂, Ni/Al₂O₃)

-

Solvent (e.g., Methanol, Ethanol, or 1,4-Dioxane)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

High-pressure autoclave reactor

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reactor Setup:

-

Ensure the high-pressure autoclave reactor is clean and dry.

-

Add the supported nickel catalyst (e.g., 5 mol% relative to furfural) to the reactor vessel.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any air.

-

-

Addition of Reagents:

-

Under an inert atmosphere, add the solvent (e.g., 50 mL for a 10 mmol scale reaction) to the reactor.

-

Add furfural (e.g., 10 mmol).

-

Add propan-1-amine (a slight excess, e.g., 12 mmol, is often beneficial).

-

-

Reaction:

-

Seal the reactor completely.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC. The reaction is typically complete within 4-24 hours.

-

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with a small amount of the solvent and potentially reused.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reductive amination of furfural to produce various amines using different catalytic systems. This data provides a comparative basis for the expected outcomes in the synthesis of this compound.

| Catalyst | Amine Source | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Reference |

| Ni/SiO₂ | Ammonia | 1,4-Dioxane | 130 | 5.2 | 90-94 | [5] |

| Co/NC-700 | Ammonia | Methanol | 120 | 2 | 99 | [1] |

| Ru/T-ZrO₂ | Ammonia | Methanol | 80 | 2 | 99 | [6] |

| Pd/MoO₃-ₓ | Ammonia | Ethanol | 80 | 2 | 84 | [3] |

| 10Ni/Al₂O₃ | Ammonia | Methanol | 100 | 2 | 92 | [1] |

| Raney Co | Ammonia | Methanol | 120 | 2 | 99 | [1] |

| NiSi-T | Ammonia | Not Specified | 90 | Not Specified | 94.2 | [7] |

Visualizations

Reaction Pathway

The following diagram illustrates the catalytic synthesis of this compound from furfural and propan-1-amine.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the synthesis.

Caption: Workflow for the catalytic synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]